(3-Bromo-2-ethoxyphenyl)methanol
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Overview
Description
(3-Bromo-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the second position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-ethoxyphenyl)methanol typically involves the bromination of 2-ethoxyphenylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Formation of 3-bromo-2-ethoxybenzaldehyde or 3-bromo-2-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxyphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and ethoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Bromo-2-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of an ethoxy group.
(3-Bromo-2-ethoxybenzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
(3-Bromo-2-ethoxyphenyl)methanol is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
(3-bromo-2-ethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWVHCDOALRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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